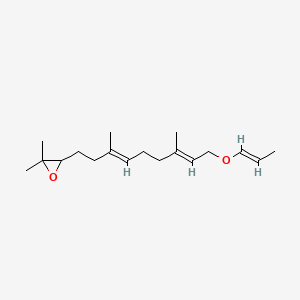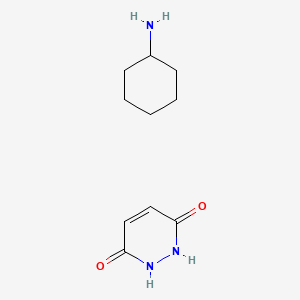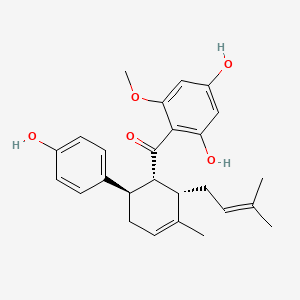![molecular formula C20H16N2O6 B1238107 2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)
2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-methoxy-4-[2-(8-nitro-2-quinolinyl)ethenyl]phenoxy]acetic acid is a monocarboxylic acid.
Aplicaciones Científicas De Investigación
Fluorescence and Labeling Applications
Novel Stable Fluorophore The compound 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits potent fluorescence characteristics valuable for biomedical analysis. Its fluorescence remains consistent across a broad pH range, and it's remarkably stable against light and heat. This stability makes it an excellent candidate for use as a fluorescent labeling reagent in various scientific applications, such as determining carboxylic acids (Hirano et al., 2004).
Synthesis and Biological Activity
Synthesis and Antileishmanial Activity Styrylquinoline-type compounds, including variants like 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate, have shown promising antileishmanial activity both in vitro and in vivo. These compounds were synthesized and evaluated, demonstrating significant effects against intracellular amastigotes and therapeutic responses in animal models. This suggests a potential research avenue for developing treatments against Leishmania infections (Petro-Buelvas et al., 2021).
Molecular Docking and Bioactivity Studies
Inhibitory Effects on Various Proteins Synthesized compounds related to 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol have been studied for their inhibitory effects on inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial protein receptors. The compounds displayed multifunctional inhibitory properties and were identified as lead compounds for future studies due to their varied biological activities (Nair et al., 2014).
Antibacterial Applications
Phenoxy Acetic Acid Derivatives Derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H 37 Rv. This research opens up possibilities for the development of new antibacterial agents, highlighting the compound's potential in addressing bacterial infections (Yar et al., 2006).
Propiedades
Nombre del producto |
2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid |
|---|---|
Fórmula molecular |
C20H16N2O6 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H16N2O6/c1-27-18-11-13(6-10-17(18)28-12-19(23)24)5-8-15-9-7-14-3-2-4-16(22(25)26)20(14)21-15/h2-11H,12H2,1H3,(H,23,24)/b8-5+ |
Clave InChI |
PTOFYNLLKNLRKG-VMPITWQZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2)OCC(=O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2)OCC(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2)OCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R,3R)-2,3-Dihydroxybutanedioic acid;2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1238037.png)


![2-[3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1-quinazolinyl]acetic acid (phenylmethyl) ester](/img/structure/B1238043.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1238044.png)
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1238045.png)

